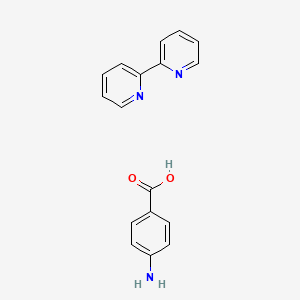
4-Aminobenzoic acid;2-pyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoic acid;2-pyridin-2-ylpyridine is a compound with the molecular formula C17H15N3O2 and a molecular weight of 293.32 g/mol . It is a combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine, both of which are known for their significant roles in various chemical and biological processes.
Preparation Methods
The synthesis of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves the combination of 4-aminobenzoic acid and 2-pyridin-2-ylpyridine through various synthetic routes. One common method involves the condensation of 4-aminobenzoic acid with 2,3-diaminopyridine in the presence of polyphosphoric acid . This reaction yields 4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline, which can be further treated with diethyl ethoxymethylenemalonate in absolute ethanol to obtain the desired compound .
Chemical Reactions Analysis
4-Aminobenzoic acid;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.
Condensation: The compound can form Schiff bases through condensation reactions with aromatic aldehydes.
Scientific Research Applications
4-Aminobenzoic acid;2-pyridin-2-ylpyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-aminobenzoic acid;2-pyridin-2-ylpyridine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
4-Aminobenzoic acid;2-pyridin-2-ylpyridine can be compared with other similar compounds such as:
4-Aminobenzoic acid (PABA): Known for its role in the synthesis of folate in bacteria and its use in sunscreen formulations.
2-Pyridin-2-ylpyridine: A versatile ligand used in coordination chemistry and the development of metal-organic frameworks.
The uniqueness of this compound lies in its combined structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
781671-16-7 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-aminobenzoic acid;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/C10H8N2.C7H7NO2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;8-6-3-1-5(2-4-6)7(9)10/h1-8H;1-4H,8H2,(H,9,10) |
InChI Key |
UQUDNLJQFOIDRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=CC=C1C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















